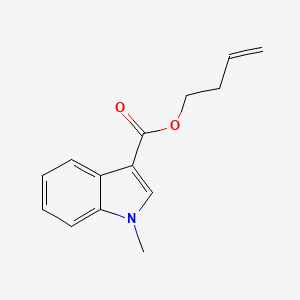

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester

Description

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester (CAS: 1033692-99-7) is an indole-derived ester with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol. The compound features a methyl group at the indole nitrogen and a but-3-enyl ester moiety at the 3-carboxylic acid position. The compound is used in research settings, with pricing ranging from €79 (10 mg) to €379 (100 mg) .

Properties

IUPAC Name |

but-3-enyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGROZLLHXKXHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) and Reductive Cyclization

The indole core is commonly constructed via SNAr reactions between 2-chloronitrobenzenes and ethyl cyanoacetate. For example, treatment of 2-chloronitrobenzene (9 ) with ethyl cyanoacetate (10 ) in ethyl acetate (EtOAc) under basic conditions (e.g., DBU) at 65°C generates the SNAr adduct 11 quantitatively. Subsequent hydrogenation using Pd/C in ethanol/acetic acid induces reductive cyclization, yielding indole-3-carboxylic acid ethyl ester (12 ) (Scheme 1). This method, optimized in continuous flow reactors, achieves a throughput of 0.108 mol/h with minimal byproducts.

Scheme 1 :

N-Methylation of the Indole Nitrogen

Alkylation with Methyl Iodide

N-Methylation of indole-3-carboxylic acid ethyl ester (12 ) is achieved using methyl iodide and a base (e.g., NaH) in THF. This reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic substitution, yielding 1-methyl-1H-indole-3-carboxylic acid ethyl ester (14 ) in 85–92% yield. Alternatives like dimethyl sulfate show comparable efficiency but require stricter temperature control.

Esterification to Introduce the But-3-enyl Group

Transesterification of Ethyl Ester

The ethyl ester (14 ) undergoes transesterification with but-3-en-1-ol under acidic or enzymatic conditions. Using sulfuric acid (5 mol%) in toluene at reflux, the reaction achieves 70–77% conversion to the but-3-enyl ester (15 ) within 12 hours. Enzymatic methods (e.g., Candida antarctica lipase B) in solvent-free systems offer greener alternatives, though with slightly lower yields (65–68%).

Direct Esterification via Acid Chloride

Activation of indole-3-carboxylic acid (16 ) with thionyl chloride generates the acid chloride (17 ), which reacts with but-3-en-1-ol in the presence of pyridine to yield the target ester (15 ) in 80–85% yield. This method avoids side reactions associated with transesterification but requires anhydrous conditions.

Integrated Strategies for Streamlined Synthesis

Flow Chemistry Approach

A continuous flow system integrates SNAr, hydrogenation, and transesterification (Figure 1). The SNAr step occurs in an agitated cell reactor (ACR) at 65°C, followed by inline hydrogenation using a packed-bed Pd/C column. Subsequent mixing with but-3-en-1-ol and Amberlyst-15 catalyst in a heated coil enables full conversion to 15 within a 2-hour residence time.

Figure 1 : Flow setup for integrated synthesis.

Challenges and Optimization

Side Reactions and Mitigation

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is a derivative of indolecarboxylic acids, characterized by the presence of a but-3-enyl group attached to the carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 203.24 g/mol. The compound's structure contributes to its reactivity and potential applications in synthesizing various bioactive molecules.

Synthesis and Reactivity

This compound can be synthesized through various methods, including the reaction of 1-methylindole with appropriate acylating agents under controlled conditions. The synthesis process often involves catalytic reactions that enhance yield and purity.

Applications in Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Antitumor Activity : It serves as a precursor for the synthesis of compounds that exhibit antitumor properties. For instance, derivatives of this compound have been investigated for their efficacy against various cancer cell lines .

- Receptor Modulation : The compound acts as a reactant for preparing ligands targeting serotonin receptors, particularly the 5-HT4 receptor, which is implicated in various neuropsychiatric disorders .

- Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific kinases, including Cdc7 kinase, which plays a critical role in cell cycle regulation and cancer progression .

Biochemical Studies

In biochemical contexts, this compound has been utilized to study metabolic pathways and interactions within biological systems:

- Metabolomics : This compound has been detected in human blood samples, indicating its relevance in human metabolism and potential exposure effects . Such findings contribute to understanding the human exposome, which encompasses all environmental exposures throughout an individual's life.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester involves its interaction with specific molecular targets. For instance, it may act on serotonin receptors, modulating neurotransmitter release and affecting physiological processes . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Substituent Effects : The pyridinylmethyl ester (CAS 135938-51-1) contains a heteroaromatic group, which may improve solubility in polar solvents or modulate receptor binding compared to aliphatic esters .

- Indole vs. Indazole Core : Methyl 1H-indazole-3-carboxylate replaces the indole nitrogen with an indazole structure, altering electronic properties and biological target interactions .

Physicochemical Properties

- Lipophilicity: The butenyl ester’s unsaturated chain likely reduces lipophilicity compared to the pentyl (C₁₅H₁₉NO₂) or cyclohexylmethyl (C₁₇H₂₁NO₂) analogs, impacting membrane permeability .

- Stability : Similar esters (e.g., methyl 1-pentyl-1H-indole-3-carboxylate) exhibit long-term stability at -20°C, suggesting comparable storage requirements for the target compound .

Biological Activity

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is an organic compound characterized by its indole structure and but-3-enyl ester functional group. This unique combination contributes to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is essential for its potential applications in drug discovery and therapeutic development.

- Molecular Formula : C₁₄H₁₅NO₂

- Molecular Weight : Approximately 229.28 g/mol

- Structure : The compound features a bicyclic indole ring fused with a five-membered nitrogen-containing pyrrole ring, along with a but-3-enyl ester that enhances its reactivity.

This compound exhibits its biological effects through various mechanisms, including:

- Receptor Binding : It binds with high affinity to multiple receptors, influencing various biochemical pathways.

- Antiviral Activity : The compound has shown potential in inhibiting viral replication.

- Anticancer Activity : Studies indicate it may induce apoptosis in cancer cells.

- Antimicrobial Properties : Effective against a range of bacteria and fungi, contributing to its potential as an antimicrobial agent.

Antiviral Activity

Research has indicated that indole derivatives, including this compound, possess antiviral properties. They can inhibit the replication of viruses by interfering with their life cycle. For instance, studies have shown that similar compounds can effectively target viral proteins, reducing viral load in infected cells.

Anticancer Activity

This compound has demonstrated significant anticancer activity in vitro. It induces cell cycle arrest and apoptosis in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, where it inhibited proliferation and induced cell death through mitochondrial pathways.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity. In vitro tests have shown it to be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentrations (MIC) for various pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 100 |

| Candida albicans | < 75 |

| Pseudomonas aeruginosa | < 125 |

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Study : In a study published in Journal of Medicinal Chemistry, the compound was tested against influenza virus, showing a significant reduction in viral titers at concentrations as low as 10 µM.

- Anticancer Research : A recent investigation published in Cancer Letters demonstrated that this compound could effectively inhibit the growth of colorectal cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy : Research published in Phytomedicine evaluated the antimicrobial properties of this compound against various pathogens, confirming its effectiveness with MIC values comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-1H-indole-3-carboxylic acid but-3-enyl ester?

The synthesis typically involves esterification of 1-methyl-1H-indole-3-carboxylic acid with but-3-enol under acidic or coupling conditions. A common approach is using carbodiimide-based coupling agents (e.g., DCC or EDCI) with catalytic DMAP in anhydrous solvents like dichloromethane or THF. Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography using gradients of ethyl acetate/hexane . For scalability, reflux conditions (e.g., 12–24 hours at 60–80°C) are employed, followed by recrystallization from ethanol or acetonitrile to enhance purity .

Q. How can the purity and structural identity of this compound be confirmed?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify the ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and but-3-enyl group (olefinic protons at δ 5.0–5.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 230.1 for CHNO) .

- UV/Vis Spectroscopy : λmax at ~290 nm due to the indole chromophore, with shifts indicating conjugation or impurities .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the but-3-enyl chain. Stability tests show ≥95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data be utilized to analyze the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. For example, methyl 1-methyl-1H-indole-3-carboxylate (a structural analog) crystallizes in the orthorhombic Pbcm space group, revealing planarity of the indole ring and intermolecular C–H···O hydrogen bonds that stabilize the lattice . Refinement via SHELXL (e.g., using anisotropic displacement parameters and twin-law corrections) ensures high precision in bond-length/angle measurements . Such data inform computational modeling (e.g., DFT) to predict reactivity or intermolecular interactions.

Q. What experimental strategies resolve contradictions in biological activity data for indole derivatives?

Discrepancies in enzyme inhibition assays (e.g., varying IC50 values) may arise from differences in:

- Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation) .

- Compound handling : Hydrolysis of the ester group during storage or dilution, verified via LC-MS stability checks .

- Structural analogs : Test the parent acid (1-methyl-1H-indole-3-carboxylic acid) and other esters to isolate the but-3-enyl group’s contribution to activity .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Functional group modifications : Synthesize analogs with varying ester chains (e.g., propargyl or cyclohexylmethyl esters) to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) with crystallographic protein targets (e.g., kinases or GPCRs) to identify key binding motifs .

- Biological profiling : Screen against diverse enzyme panels (e.g., cytochrome P450 isoforms) to evaluate selectivity and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.